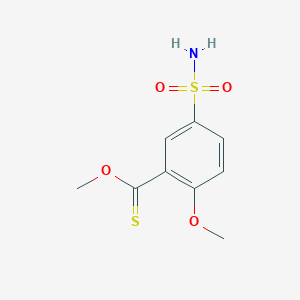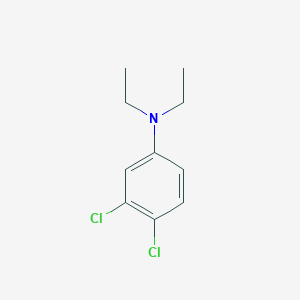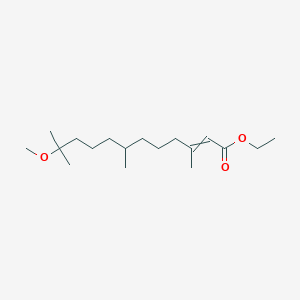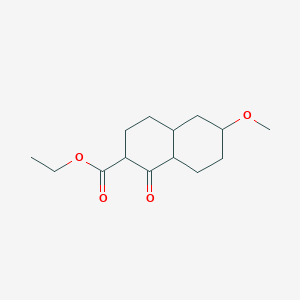
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C15H24O4. This compound is characterized by its unique structure, which includes a decahydronaphthalene core with a methoxy group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Decahydronaphthalene Core: This step involves the hydrogenation of naphthalene to form decahydronaphthalene.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using methanol and a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors for the hydrogenation step and large-scale esterification reactors for the final step. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylate: Characterized by its unique decahydronaphthalene core and ester functional group.
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl 6-methoxy-1-oxodecahydronaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to its combination of a decahydronaphthalene core with a methoxy group and an ester functional group. This unique structure imparts specific chemical properties that make it valuable in various research applications.
Propriétés
Numéro CAS |
55473-25-1 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
ethyl 6-methoxy-1-oxo-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H22O4/c1-3-18-14(16)12-6-4-9-8-10(17-2)5-7-11(9)13(12)15/h9-12H,3-8H2,1-2H3 |
Clé InChI |
LUQOBKHLQCITTR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC2CC(CCC2C1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


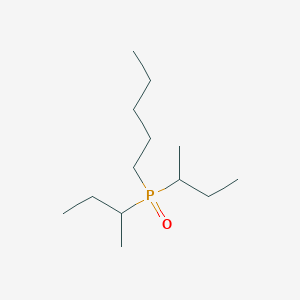

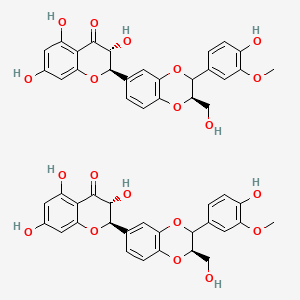


![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![Benzene, 1-[2-chloro-3-ethoxy-1,3-bis(1-methylethoxy)propyl]-4-nitro-](/img/structure/B14642538.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)

